Journal Name:Journal of Chromatography B
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Techno-socio-economic analysis of geological carbon sequestration opportunities†
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-03-11 , DOI: 10.1039/D1VA00036E
Although geological carbon sequestration is considered one of the pillars required to achieve the goals of the Paris Agreement, only a few demonstration sites are currently being developed around the globe. Lab-scale tests, pilot-scale tests, and a few pioneering demonstration projects suggest that substantial amounts of CO2 could be stored in depleted hydrocarbon reserves, saline aquifers, basalts and un-minable coal reserves, albeit a number of risks need to be managed. In this paper, we identify key features of potential geological sequestration sites and study their feasibility via a social-economic assessment, including technical parameters such as volumetric capacity, and reservoir characteristics such as porosity, depth, formation thickness, and initial water saturation. Several geographical sites were further studied in terms of the lifetime duration of a possible geological repository for a preliminary economic assessment. Among the five sites considered, i.e., Cantarell in Mexico, Oloibiri in Nigeria, Frigg in Norway, Rio Vista in the United States of America and Romashkino in Russia, our analysis identifies the Frigg Field as the most favourable site for geological carbon sequestration because of its significant volumetric capacity, no obvious cautionary technical issues, optimistic economic outlook, and extensive social support. Although preliminary, our results suggest that a viable industrial operation could be maintained for several decades in this location, paving the way for the global implementation of geological carbon sequestration required to achieve the goals of the Paris Agreement.
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MIL88-A as a mediator for the degradation of sulfamethoxazole in PS systems: implication of solar irradiation for process improvement†
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-09-22 , DOI: 10.1039/D2VA00180B
The aim of this study was to demonstrate a feasible system that utilizes solar irradiation for the activation of persulfate PS using a mediator, MIL88-A, an iron-based MOF since PS is poorly activated under sunlight. UVA was also used to simulate solar irradiation, which contains both UVA and UVB. A solution containing sulfamethoxazole (SMX) antibiotic (5 mg L−1) placed in continuously stirred reactors, irradiated with either UVA or natural solar light and spiked with PS (2 mM) and MIL88-A slurry was investigated. The study showed the combined effects of UVA or solar/MIL88-A/PS on the degradation of SMX. The total degradation of SMX occurred in 2 h using the UVA/MIL88-A/PS system compared to just 5–20 min in the solar/MIL88-A/PS system; the system was also examined for its recyclability and matrix effect such as MOF load, pH and UV irradiation as well as chloride, phosphate and bicarbonate contents. The results showed that (i) MIL88-A is recyclable up to five successive cycles, whereby 100% SMX degradation is achieved after 2 h; (ii) chlorides slightly enhanced SMX degradation, while phosphates and bicarbonates greatly inhibited it. This study also investigated the SMX degradation mechanism using XPS, EPR and TOF-SIMS techniques. They revealed that the degradation mechanism is mainly based on sulfate radical (SR) and hydroxyl radical (HR) oxidation. Three SMX degradation products were identified using an HPLC coupled with a QToF high-resolution mass spectrometer.
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Wastewater depollution of textile dyes and antibiotics using unmodified and copper oxide/zinc oxide nanofunctionalised graphene oxide materials†
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-06-30 , DOI: 10.1039/D2VA00059H
Textile dyes and pharmaceutical discharges are playing a major role as wastewater contaminants, with serious impacts on both the environment and individuals' health and wellbeing. In this article, graphene oxide was produced by oxidising graphite following a modified Hummers method, which then formed a platform to make two composite materials, copper oxide-reduced graphene oxide (CuO-rGO) and zinc oxide-reduced graphene oxide (ZnO-rGO). These materials' adsorption capacity for textile dyes rhodamine-6G (R-6G) and malachite green (MG), and antibiotic pharmaceuticals amoxicillin (AMOX) and tetracycline (TC) was analysed using a UV-visible spectroscopic method. GO showed an adsorption capacity of 625 mg g−1 and 813 mg g−1 for removing R-6G and MG dyes at pH 7 and 333 K, with a 99% regeneration efficacy and <90% reuse after 5 recycle experiments. CuO-rGO provided the highest antibiotic removal of 405 mg g−1 and 552 mg g−1 for AMOX and TC, at pH 7 and 333 K, with an 80% regeneration efficacy and 82% reuse after 5 recycle experiments. The adsorption process of R-6G, MG, AMOX and TC on GO, CuO-rGO and ZnO-rGO materials confirmed the Langmuir adsorption isotherm and pseudo-second order kinetic equations, suggesting chemisorption adsorption processes. A thermodynamic analysis indicated that each adsorption process is spontaneous. The R-6G and MG adsorption on GO, CuO-rGO and ZnO-rGO was endothermic and the AMOX and TC antibiotic adsorption on CuO-rGO and ZnO-rGO was exothermic, while the AMOX and TC adsorption on GO was endothermic as identified by the thermodynamic analysis. Chemical changes in the nanomaterials were observed after adsorption of dye and antibiotics using an attenuated total reflectance Fourier transform mid-infrared (ATR-FTIR) spectroscopic method. The hydroxyl and carbonyl functional groups were typical of GO material characterisation, which efficiently removed the cationic dye molecules. The reduced-GO materials efficiently removed the anionic antibiotic molecules from water. The plausible adsorption mechanisms are electrostatic interactions and π–π interactions between the dye and antibiotic molecules and the adsorbent materials. The study demonstrates that unmodified GO can be used as an efficient adsorbent for removing cationic contaminants and the reduced-GO materials effectively remove anionic contaminant molecules from wastewater systems.
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Gaseous emissions of a heavy-duty engine fueled with polyoxymethylene dimethyl ethers (OME) in transient cold-start operation and methods for after-treatment system heating†
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-06-30 , DOI: 10.1039/D2VA00080F
Polyoxymethylene dimethyl ethers (OME) are promising e-fuels for diesel engines, combining carbon-neutral production and low-emission engine operation by virtue of soot-free combustion. The emissions of diesel engines fueled with OME and in blends with diesel have been studied extensively using single-cylinder research engines under laboratory conditions. Emissions from a series engine using an exhaust after-treatment system (ATS) – especially in cold-start operation – are largely unexplored. This study presents investigations conducted using a heavy-duty engine with ATS in a transient driving cycle including cold-start operation. Measurements from a Fourier transform infrared spectrometer (FT-IR) showed that formaldehyde and formic acid form the largest proportion of the monitored tailpipe exhaust emissions due to incomplete combustion in cold-start operation, as long as the catalysts are below their light-off temperature. Non-target screening using a mass spectrometer for online characterization of both gaseous and aerosol exhaust revealed that unburned OME accounts for the majority of gaseous emissions of heavy species in raw exhaust, independent of cold- or hot-start. The ATS removes OME in the exhaust equally in the cold and the hot run. Additionally, this study presents results with specific measures taken for ATS heating such as electrical heating and fuel dosing – demonstrating that electrical heating in combination with an early start of fuel dosing reduces nitrogen oxide (NOx) emissions in the transient driving cycle by 64.9%, but at the cost of an increase in formaldehyde emission of 58.3%. A later start of fuel dosing avoids this increase and reduces NOx emissions by 61.8%.
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Treatment of mine water for the fast removal of zinc and lead by wood ash amended biochar†
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-08-12 , DOI: 10.1039/D2VA00085G
Lead and zinc mines are a primary source of environmental (post)-transition metal contamination resulting in major water pollution. In this study, the use of biochar amended with wood ash (WAS) was evaluated as a method to remediate zinc and lead contaminated mine water. Water from Nantymwyn lead mine, with zinc and lead concentrations as high as 12.1 mg L−1 and 1.7 mg L−1 respectively was used. The contact time for WAS to immobilise zinc and lead (1 min to 24 h), immobilisation mechanisms and maximum measured removal of lead and zinc were studied. FTIR spectroscopy and XPS was used to characterise WAS and the aqueous modelling program PHREEQC (pH redox equilibrium) was used to analyse mine water speciation. The fast removal performance of a biochar is a key indicator of its viability to be used as a green remediator. If the required contact time to remediate contaminated water is too long the sorbent becomes impractical. This study demonstrated that WAS removed 97% of zinc and 86% of lead within the first minute of contact with the mine water (0.5 g of WAS per 20 mL of mine water), with a maximum measured removal of 14.8 mg g−1 for zinc and 23.7 mg g−1 for lead (using 0.1–0.002 g of WAS per 40 mL of mine water). Fast removal was primarily a result of precipitation, and subsequent capture by WAS, and ion exchange. These findings show that WAS has the potential to be scaled up and deployed at mine sites to remediate contaminated water.
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Evaluating the consistency of the TRMM over the rain gauge for drought monitoring in the semi-arid region of Karnataka, India, using statistical methods†
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-08-09 , DOI: 10.1039/D2VA00113F
Nowadays there is an increase in the utilization of satellite-based precipitation products which makes it crucial to examine the accuracy of such products. The current study aims at achieving the same by validating the quality of TRMM 3B43 data along with the ground-based gauge data in the analysis of drought conditions during the period 1998 to 2019. Even though both the grid datasets represent the same rainfall resolution (0.25° × 0.25°), there is an evident difference in the analysis outcome. Hence, drought indices such as RAI, MCZI, PN, and DI are used to compare the results of the TRMM and rain gauge. The rain gauge data tend to show more drought months under all categories, especially in severe drought in comparison to the TRMM for the RAI. Chikkanayakanahalli showed 115 months of severe drought from the rain gauge while the TRMM only showed 107 months. The maximum correlation of the data was found for the MCZI at 35.2% while the minimum was for the PN with R2 being 19.3%. Statistical methods helped to create a better picture of the reliability of the dataset. Variability in the Pearson correlation is greater from September to December for all indices.
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The application of food/agro-waste and spent household products for the environmentally benign separation of thorium
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-08-15 , DOI: 10.1039/D2VA00067A
The cost-effective and environmentally benign separation of thorium from an aqueous acidic medium using spent food/agro-byproducts has been demonstrated utilizing used tea leaves, coffee powder, and coconut leaves. The presence of carbonyl functionalities, hydroxyl moieties, and amine moieties was found to be responsible for coordinating with Th4+ ions, while rough sorbent surfaces provide more surface area for Th4+ ions to interact with. The Langmuir isotherm model was found to be applicable, involving monolayer sorption, without any neighboring-group participation, and chemisorption. Pseudo-second-order rate kinetics were revealed, with rate constants for thorium sorption of 3.4 × 10−6 mg g−1 min−1, 2.7 × 10−5 mg g−1 min−1, and 1.9 × 10−5 mg g−1 min−1 for coconut leaves, tea leaves, and coffee powder, respectively. The sorption process was thermodynamically favourable, having ΔG0 values of −5.91 kJ mol−1, −8.60 kJ mol−1, and −7.22 kJ mol−1 for coconut leaves, tea leaves, and coffee powder, respectively. The sorption processes were endothermic in nature (ΔHcoconu0t leaf = 3.30 kJ mol−1, ΔH0tea leaf = 6.33 kJ mol−1, and ΔH0coffee powder = 3.70 kJ mol−1). The overall enhancement in entropy (ΔS0coconut leaf = 0.03 kJ mol−1 K−1, ΔS0tea leaf = 0.04 kJ mol−1 K−1, and ΔS0coffee powder = 0.04 kJ mol−1 K−1) showed the spontaneity of the process. Upon exposure to 100 kGy gamma radiation, the Kd values for thorium were reduced to ∼49.9% of the original values for coconut leaves and tea leaves, while Kd was reduced to 40.4% of the original value for coffee powder.
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Molecular identification guided process design for deep removal of fluoride from electroplating effluent†
Journal of Chromatography B ( IF 0 ) Pub Date: 2022-08-19 , DOI: 10.1039/D2VA00177B
Fluoride was ubiquitous in effluents from various industries; however its specification in wastewater was poorly understood, hindering the rational design of a water defluoridation process. In this study, we developed a molecular identification method for fluoride in industrial wastewater by combining NMR analysis and chemical tests. Given the complicated composition and the huge quantity, electroplating effluents were chosen as the representative of fluoride-containing wastewater. 19F NMR analysis suggested F− and BF−4 as the two main fluoride forms in raw wastewater and effluents from wastewater treatment sections, and chemical tests suggested F− concentration in the effluents ranging from 5.1 to 7.3 mg L−1. We also explored the adsorptive removal of BF−4 by using the strongly basic ion exchange resin D201, i.e., quaternary ammonated poly (styrene-co-divinylbenzene) beads. The adsorption of D201 toward BF−4 followed pseudo-first-order kinetics (k1 = 2.45 h−1) with an equilibrium time of less than 3 h. Adsorption isotherms were fitted well with the Langmuir model, with the maximum adsorption capacity of 257.25 mg g−1 at 298 K. D201 exhibited a greatly enhanced adsorption selectivity toward BF−4 compared to common anions including Cl− and SO2−4, mainly owing to the low hydration energy (ΔGhyd° = −220 kJ mol−1) of BF−4. In the fixed-bed mode, the D201 column could generate 850 and 460 bed volume (BV) clean water ([BF−4] < 1.5 mg-F/L) from synthetic and realistic electroplating effluents, respectively. The exhausted D201 column was fully refreshed with NaCl solution for five defluoridation cycles with a constant effective treatment amount of ∼1400 BV.
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Added value of the emissions fractions approach when assessing a chemical's potential for adverse effects as a result of long-range transport†
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-08-29 , DOI: 10.1039/D3VA00189J
It is of considerable interest to identify chemicals which may represent a hazard and risk to environmental and human health in remote areas. The OECD POV and LRTP Screening Tool (“The Tool”) for assessing chemicals for persistence (P) and long-range transport potential (LRTP) has been extensively used for combined P and LRTP assessments in various regulatory contexts, including the Stockholm Convention (SC) on Persistent Organic Pollutants (POPs). The approach in The Tool plots either the Characteristic Travel Distance (CTD, in km), a transport-oriented metric, or the Transfer Efficiency (TE, in %), which calculates the transfer from the atmosphere to surface compartments in a remote region, against overall persistence (POV). For a chemical to elicit adverse effects in remote areas, it not only needs to be transported and transferred to remote environmental surface media, it also needs to accumulate in these media. The current version of The Tool does not have a metric to quantify this process. We screened a list of >12 000 high production volume chemicals (HPVs) for the potential to be dispersed, transferred, and accumulate in surface media in remote regions using the three corresponding LRTP metrics of the emission fractions approach (EFA; ϕ1, ϕ2, ϕ3), as implemented in a modified version of The Tool. Comparing the outcome of an assessment based on CTD/TE and POV with the EFA, we find that the latter classifies a larger number of HPVs as having the potential for accumulation in remote regions than is classified as POP-like by the existing approach. In particular, the EFA identifies chemicals capable of accumulating in remote regions without fulfilling the criterion for POV. The remote accumulation fraction of the EFA is the LRTP assessment metric most suited for the risk assessment stage in Annex E of the SC. Using simpler metrics (such as half-life criteria, POV, and LRTP–POV combinations) in a hazard-based assessment according to Annex D is problematic as it may prematurely screen out many of the chemicals with potential for adverse effects as a result of long-range transport.
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Exploring regression-based QSTR and i-QSTR modeling for ecotoxicity prediction of diverse pesticides on multiple avian species†
Journal of Chromatography B ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1039/D3VA00163F
Ensuring the protection of endangered bird species from pesticide exposure plays a vital role in safeguarding ecosystem integrity. The task of predicting pesticide toxicity and conducting risk assessments has become increasingly challenging in recent times. Within this research endeavor, we have undertaken the development of regression-based quantitative structure–toxicity relationship (QSTR) and interspecies (i-QSTR) models. These models were constructed employing an extensive dataset of 664 pesticides following the guidelines set forth by the Organization for Economic Co-operation and Development (OECD). Our primary objective was to identify the fundamental characteristics responsible for the toxicity of pesticides on various avian species, including the mallard duck (MD), bobwhite quail (BQ), and zebra finch (ZF). By evaluating various globally accepted internal and external statistical parameters, we have demonstrated that our models exhibit reliability and robustness. An intelligent consensus algorithm was used to make the models more predictive. As a result of intelligent consensus prediction (ICP), test compound consensus predictability (winner model is CM3) showed better results than individual models. An attempt has been made to interpret the descriptors of the developed model from a mechanistic perspective, catering to principle 5 of OECD guidelines, in which the presence of phosphate, oxygen, ether linkage, carbamates and halogens in the backbone structure of pesticides is associated with avian toxicity. Finally, we have concluded that groups that are linked with the electronegativity and lipophilicity of a compound may escalate pesticide-induced toxicity. Developed i-QSTR models can be employed for the prediction of species-specific pesticide toxicity.
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